molecular formula C7H18GeO B1627707 Triethyl(methoxy)germane CAS No. 13414-89-6

Triethyl(methoxy)germane

Cat. No. B1627707
CAS RN: 13414-89-6
M. Wt: 190.85 g/mol
InChI Key: VRBLJTNYWPCAEX-UHFFFAOYSA-N
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Description

Triethyl(methoxy)germane is a type of organogermanium compound. It contains total 42 bond(s); 14 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) . The molecule consists of 28 Hydrogen atom(s), 13 Carbon atom(s), and 1 Oxygen atom(s) - a total of 43 atom(s) .


Synthesis Analysis

The synthesis of Triethyl(methoxy)germane involves a catalytic approach of synthesizing the cis-selective saturated carbo- and heterocyclic germanium compounds . Among the numerous catalysts tested, Nishimura’s catalyst (Rh2O3/PtO2·H2O) exhibited the best hydrogenation reactivity with an isolated yield of up to 96% .


Molecular Structure Analysis

The molecular structure of Triethyl(methoxy)germane is complex, containing multiple bonds, including a double bond and an ether . The molecule consists of 28 Hydrogen atom(s), 13 Carbon atom(s), and 1 Oxygen atom(s) - a total of 43 atom(s) .


Chemical Reactions Analysis

Triethyl(methoxy)germane can undergo various chemical reactions. For instance, it can participate in the hydrogenation of readily accessible aromatic germanes . This selective hydrogenation strategy could tolerate several functional groups such as −CF3, −OR, −F, −Bpin, and −SiR3 groups .

properties

IUPAC Name

triethyl(methoxy)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18GeO/c1-5-8(6-2,7-3)9-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLJTNYWPCAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18GeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587009
Record name Triethyl(methoxy)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(methoxy)germane

CAS RN

13414-89-6
Record name Triethyl(methoxy)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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